molecular formula C8H8BrClO2S B2802450 (3-Bromo-2-methylphenyl)methanesulfonyl chloride CAS No. 1521597-53-4

(3-Bromo-2-methylphenyl)methanesulfonyl chloride

Cat. No.: B2802450
CAS No.: 1521597-53-4
M. Wt: 283.56
InChI Key: RNTNWWLEVXOQAP-UHFFFAOYSA-N
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Description

(3-Bromo-2-methylphenyl)methanesulfonyl chloride (: 1521597-53-4) is an organosulfur compound with the molecular formula C 8 H 8 BrClO 2 S and a molecular weight of 283.57 g/mol . This reagent belongs to the family of methanesulfonyl chlorides, which are highly reactive electrophiles widely used in organic synthesis as versatile intermediates . Its primary research applications include serving as a key sulfonylation agent for modifying alcohols and amines. The methanesulfonyl (mesyl) group can be introduced to hydroxyl groups to create methanesulfonate (mesylate) esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions . Furthermore, this compound can react with primary and secondary amines to form sulfonamides, which are stable functional groups often utilized as protecting groups in multi-step synthetic sequences or to modulate the properties of a molecule . The presence of both the reactive sulfonyl chloride moiety and the bromo substituent on the aromatic ring provides a unique handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it a valuable bifunctional building block for constructing more complex chemical architectures. Safety and Handling: This compound is classified as corrosive and poses severe skin corrosion and serious eye damage hazards (H314) . It must be handled with extreme care using appropriate personal protective equipment and only within a properly functioning chemical fume hood. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-2-methylphenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-6-7(5-13(10,11)12)3-2-4-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTNWWLEVXOQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of (3-Bromo-2-methylphenyl)methanesulfonyl chloride with its structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C) Density (g/mL) Refractive Index
Methanesulfonyl chloride CH₃ClO₂S 114.55 Liquid 60 (21 mmHg) 1.48 (25°C) 1.452
(2-Bromo-4-methylphenyl)methanesulfonyl chloride C₈H₈BrClO₂S 283.57* Not reported Not reported Not reported Not reported
2-(3-Bromophenyl)ethanesulfonyl chloride C₈H₈BrClO₂S 283.57 Not reported Not reported Not reported Not reported
(4-Fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S 208.63* White to yellow solid Not reported Not reported Not reported
(2-Chlorophenyl)methanesulfonyl chloride C₇H₆Cl₂O₂S 225.14* Not reported Not reported Not reported Not reported

*Calculated based on atomic masses.

Key Observations :

  • Molecular Weight: Brominated derivatives (e.g., 283.57 g/mol) exhibit higher molecular weights compared to non-brominated analogues (e.g., 114.55 g/mol for methanesulfonyl chloride) due to bromine's higher atomic mass .
  • Physical State : Fluorinated and chlorinated derivatives (e.g., (4-Fluorophenyl)methanesulfonyl chloride) are typically solids, while simpler methanesulfonyl chloride is a liquid .

Key Observations :

  • Brominated derivatives may pose additional environmental hazards (e.g., H412) due to bromine's persistence .
  • Fluorinated compounds may exhibit lower volatility, reducing inhalation risks compared to liquid methanesulfonyl chloride .

Biological Activity

(3-Bromo-2-methylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H10BrClO2S
  • Molecular Weight : 291.61 g/mol
  • CAS Number : 1521597-53-4

The compound features a bromine atom and a methyl group attached to a phenyl ring, contributing to its reactivity and potential biological interactions.

The biological activity of sulfonyl chlorides often involves their ability to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to the inhibition of enzymes or modulation of cellular pathways, which is critical in cancer therapy. The compound's electrophilic nature allows it to react with various biological molecules, potentially leading to altered cellular functions.

Case Studies

  • Synthesis and Bioactivity of Sulfonamides :
    A study demonstrated that sulfonamides derived from methanesulfonyl chloride exhibited significant bioactivity, particularly in anticancer applications. The formation of these compounds involved reactions with nucleophiles under mild conditions, resulting in products with notable cytotoxic effects against cancer cell lines .
  • Comparative Analysis with Similar Compounds :
    A comparative study highlighted the reactivity profile of this compound against other sulfonyl chlorides. The results indicated that variations in substituents on the phenyl ring significantly influenced the biological activity and reactivity towards nucleophiles.

Research Findings

Compound NameBiological ActivityIC50 (μM)Reference
This compoundPotential anticancer activityTBD
α-Hydroxy-3,5-di-tert-butylbenzylphosphonatesCytostatic effect on breast carcinoma16.4
α-Mesyloxy-benzylphosphonatesCytostatic effect on melanoma cells34.9

Safety and Handling

This compound is classified as hazardous. It poses risks such as severe skin burns, eye damage, and respiratory irritation upon exposure. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment and adherence to safety data sheets (SDS).

Q & A

Basic Questions

Q. What are the standard synthetic routes for (3-Bromo-2-methylphenyl)methanesulfonyl chloride?

  • Methodological Answer : Synthesis typically involves sulfonation of the parent aromatic compound (e.g., 3-bromo-2-methylbenzyl chloride) followed by halogenation. Reaction steps may include nucleophilic substitution or Friedel-Crafts alkylation to introduce the sulfonyl chloride group. Optimization of solvent systems (e.g., dichloromethane or THF) and temperature control (0–25°C) is critical to minimize hydrolysis of the sulfonyl chloride moiety .

Q. Which spectroscopic techniques are used to confirm its structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies aromatic protons and substituent positions. Fourier-Transform Infrared (FT-IR) spectroscopy confirms the sulfonyl chloride group (S=O stretching at ~1350–1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (C₉H₈BrClO₂S, [M+H]⁺ expected at ~305.89 m/z) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use corrosion-resistant PPE (nitrile gloves, polycarbonate goggles) and work in a fume hood to avoid inhalation of vapors. Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Emergency protocols include immediate flushing with water for skin/eye contact and administration of oxygen for inhalation exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

  • Methodological Answer : Kinetic studies using in-situ IR or HPLC monitoring can identify optimal stoichiometric ratios (e.g., 1:1.2 molar ratio of methanesulfonyl chloride to aromatic precursor). Temperature gradients (e.g., slow warming from −20°C to RT) reduce exothermic side reactions. Catalytic additives like DMAP (4-dimethylaminopyridine) enhance sulfonation efficiency by stabilizing intermediates .

Q. How do computational QSAR models predict its biological interactions?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models incorporate descriptors such as Hammett σ constants (electron-withdrawing effect of Br) and LogP values (lipophilicity ~2.8) to predict binding affinity to enzymes like carbonic anhydrase. Molecular docking simulations (AutoDock Vina) assess steric compatibility with active sites, guided by crystallographic data from homologous sulfonamides .

Q. What strategies resolve contradictions in reported reactivity data with amines?

  • Methodological Answer : Discrepancies in nucleophilic substitution rates may arise from solvent polarity effects. Controlled experiments in aprotic solvents (e.g., DMF vs. acetonitrile) and pH-dependent studies (using buffers like HEPES) can isolate variables. Cross-validation with ¹H NMR kinetics (e.g., monitoring amine proton shifts) clarifies competing pathways .

Q. How does steric and electronic modulation distinguish its reactivity from analogs like 4-Bromobenzenesulfonamide?

  • Methodological Answer : The ortho-methyl group in this compound introduces steric hindrance, slowing nucleophilic attack compared to para-substituted analogs. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal higher electrophilicity at the sulfur atom (Mulliken charge: +1.3) due to resonance withdrawal by the bromine substituent .

Q. What challenges arise in synthesizing sulfonamide derivatives for kinase inhibition studies?

  • Methodological Answer : Competing N-sulfonylation vs. O-sulfonylation with hydroxyl-containing amines requires selective protection/deprotection strategies (e.g., tert-butyldimethylsilyl ether protection). Purification via flash chromatography (silica gel, 5% EtOAc/hexane) or recrystallization (ethanol/water) isolates target derivatives. LC-MS/MS confirms product identity and monitors hydrolytic degradation .

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